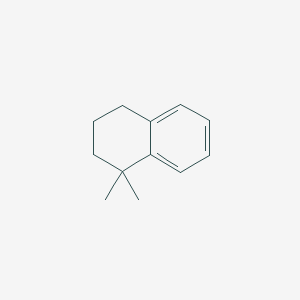

1,1-Dimethyltetralin

Übersicht

Beschreibung

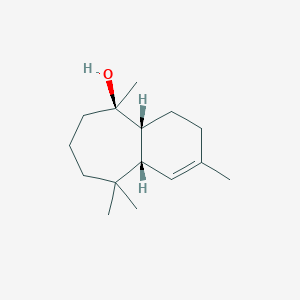

1,1-Dimethyltetralin is a chemical compound that has been studied for its potential analgesic and central nervous system (CNS) suppressant activities. It is part of a series of compounds that have been synthesized as potential analgesic agents, with some derivatives showing significant activity compared to codeine .

Synthesis Analysis

The synthesis of 1,1-Dimethyltetralin derivatives has been explored in various studies. For instance, a series of 3-amino-1,1-dimethyltetralins and related compounds were synthesized to evaluate their analgesic potential . Another study reported the formation of 1,1-dimethyl-7-isopropyltetralin through a novel rearrangement-dehydrogenation of longifolene, which yielded products with a weak musk odor .

Molecular Structure Analysis

The molecular structure of compounds related to 1,1-Dimethyltetralin has been characterized using various spectroscopic techniques. For example, the molecular structure of dimethyltin dichloride, a related compound, was determined by electron diffraction, revealing bond distances and angles consistent with a tetrahedral geometry . The crystal structure of a dimethyltin complex was also reported, showing a distorted square-pyramid configuration .

Chemical Reactions Analysis

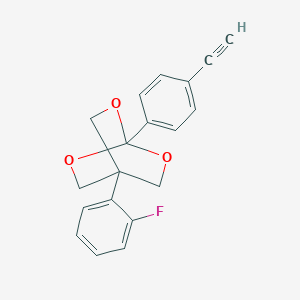

Dimethyltin(IV) compounds, which share structural similarities with 1,1-Dimethyltetralin, have been used as catalysts in chemical reactions. One study described the use of a dimethyltin(IV) coordination polymer as a catalyst for the Baeyer–Villiger oxidation of ketones to esters or lactones under solvent-free conditions . Another study synthesized a dimethyltin(IV) complex that formed a macrocycle, which was characterized by intermolecular CS⋯O non-bonded weak interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-Dimethyltetralin derivatives have been inferred from related compounds. For instance, the synthesis and properties of dimethyltricyclo and dimethyltetracyclo octane derivatives were investigated, revealing interactions between the orbitals on the oxygen atoms and the σ frame of the compounds . The molecular structure of dimethyltin dichloride provided insights into the bond lengths and angles, which are important for understanding the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Activities

1,1-Dimethyltetralin has been synthesized and evaluated for potential pharmaceutical activities. For instance, Carter and Robinson (1972) investigated its analogs for analgesic and CNS-suppressant activities (Carter & Robinson, 1972). Furthermore, Matos Ff et al. (1986) studied opioid receptor effects of 3-amino-2,2-dimethyltetralin analogs, highlighting its potential in opioid pharmacology (Matos Ff, Lippman Da, & Malone Mh, 1986).

Chemical Synthesis and Catalysis

The compound has been a subject of interest in chemical synthesis. For example, Tyagi et al. (2009) focused on the solvent-free synthesis of 7-isopropyl-1,1-dimethyltetralin using nano-crystalline sulfated zirconia catalyst, which underscores its importance in synthetic chemistry (Tyagi, Mishra, & Jasra, 2009).

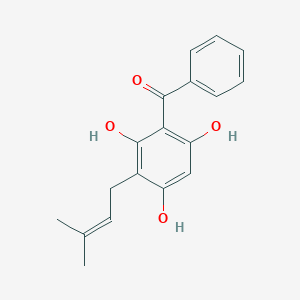

Applications in Organic Geochemistry

In organic geochemistry, Menor‐Salván et al. (2016) identified 1,6-dimethyl-5-alkyltetralins in Cretaceous ambers, suggesting the compound's relevance in understanding ancient organic materials (Menor‐Salván, Simoneit, Ruiz‐Bermejo, & Alonso, 2016).

Catalytic Applications

1,1-Dimethyltetralin has also found use in catalysis. For instance, Martins et al. (2016) described the application of a sulfonated Schiff base dimethyltin(IV) coordination polymer in catalysis (Martins, Hazra, Silva, & Pombeiro, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-12(2)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIPNDAVRBMCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173598 | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethyltetralin | |

CAS RN |

1985-59-7 | |

| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

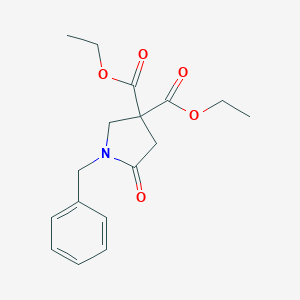

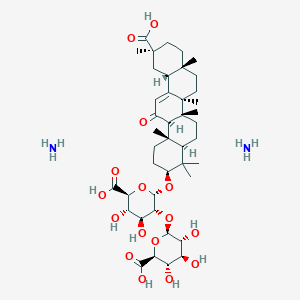

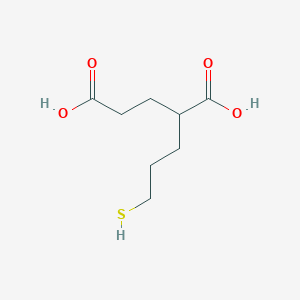

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 1,1-Dimethyltetralin derivatives in chemical synthesis?

A1: 1,1-Dimethyltetralin derivatives serve as crucial building blocks in synthesizing various compounds, notably those with musk-like odors. For instance, 1,1-dimethyl-7-isobutyryltetralin stands out as a significant musk odorant. []

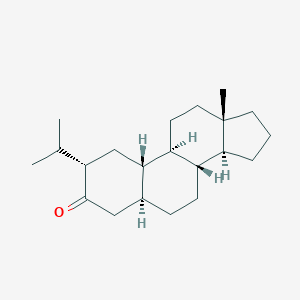

Q2: Can you elaborate on the synthesis of 1,1-dimethyl-7-isobutyryltetralin and its relevance to other terpenoids?

A2: The synthesis of 1,1-dimethyl-7-isobutyryltetralin starts with readily available methyl 4-phenylbutanoate and involves a series of reactions including acylation, reduction, Grignard reaction, reoxidation, and cyclodehydration. [] Interestingly, 7-tert-butyl-1,1-dimethyltetralin, derived from 1,1-dimethyl-7-isobutyryltetralin, is also a rearrangement product of the terpenoid 10-methylenelongibornane. []

Q3: How is 7-isopropyl-1,1-dimethyltetralin synthesized from longifolene, and what role do catalysts play in this process?

A3: 7-isopropyl-1,1-dimethyltetralin can be synthesized through the catalytic rearrangement of longifolene. Research highlights the effectiveness of nano-crystalline sulfated zirconia catalysts in this solvent-free synthesis. [] Additionally, SO42-/TiO2-ZrO2 composite oxides, synthesized via the sol-gel method, exhibit excellent catalytic properties for this transformation. The catalyst composition, particularly the Zr/Zr+Ti molar ratio, significantly influences the selectivity and yield of 7-isopropyl-1,1-dimethyltetralin. []

Q4: Beyond aromatization, are there other notable applications of 1,1-Dimethyltetralin derivatives in medicinal chemistry?

A4: Yes, research explored 2-amino-1,1-dimethyltetralin hydrochlorides, specifically 2-amino, 2-methylamino, and 2-dimethylamino derivatives, for their potential analgesic and CNS-suppressant activities. [] While the analgesic activity of these specific compounds was not reported in the referenced study, the research highlights the interest in exploring 1,1-Dimethyltetralin derivatives for their pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)